1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in cancer treatment and as anti-inflammatory agents. The specific structure of this compound suggests it may interact with biological targets relevant to these conditions, making it a subject of interest for further research.
This compound can be classified under several categories:
The compound is referenced in various scientific literature and patents, indicating its significance in research and potential applications in pharmaceuticals .
The synthesis of 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide can involve several steps, often starting from simpler precursors. A common method includes the reaction of bipiperidine derivatives with quinazoline intermediates under controlled conditions.
The molecular structure of 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide features a bipiperidine backbone with a quinazoline moiety attached via a methylene bridge.
Key structural data include:
The compound can undergo various chemical reactions typical for amides and quinazoline derivatives:
The stability of the compound under different pH conditions and temperatures is crucial for determining its reactivity in biological systems.
The mechanism of action for 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide likely involves interaction with specific receptors or enzymes within cells.
Research has indicated that quinazoline derivatives can inhibit certain kinases involved in cell proliferation and survival pathways, suggesting that this compound may exhibit similar properties . Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.
Relevant analyses such as spectroscopy (NMR, IR) and mass spectrometry can provide additional insights into the compound's characteristics.
1'-[(4-Hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide represents a structurally complex hybrid molecule integrating two pharmaceutically significant scaffolds: a bipiperidine framework and a 4-hydroxyquinazoline system. The compound is classified as a bipiperidine-quinazoline conjugate, featuring a carboxamide functional group at the 4'-position of the bipiperidine moiety and a hydroxymethyl linker connecting the quinazoline subunit at the 1'-position. According to IUPAC nomenclature, the systematic name is 1-[(4-oxo-3H-quinazolin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide, reflecting the lactam form of the quinazolinone ring and the precise connectivity between the molecular fragments [3].
The molecular formula is C₂₀H₂₇N₅O₂, with a molecular weight of 369.5 g/mol. The canonical SMILES representation (C1CCN(CC1)C2(CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3)C(=O)N) and InChIKey (NPZQDGNVSLDJQP-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors for chemical databases and computational studies [3]. The structural complexity arises from the presence of two piperidine rings connected through a carbon-carbon bond (constituting the bipiperidine core), with one piperidine bearing a carboxamide group at position 4 and a hydroxymethylquinazoline substituent at the nitrogen atom. The 4-hydroxyquinazoline component exhibits lactam-lactim tautomerism, influencing its hydrogen-bonding capacity and reactivity.
Table 1: Nomenclature and Identifiers of 1'-[(4-Hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide
Classification | Descriptor |
---|---|
Systematic IUPAC Name | 1-[(4-oxo-3H-quinazolin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Molecular Formula | C₂₀H₂₇N₅O₂ |
Molecular Weight | 369.5 g/mol |
SMILES | C1CCN(CC1)C2(CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3)C(=O)N |
InChIKey | NPZQDGNVSLDJQP-UHFFFAOYSA-N |
CAS Registry Number | Not specified in available sources (related bipiperidine carboxamide: 39633-82-4) |
Key physicochemical properties include a hydrogen bond donor count of 2 (amide NH₂ and quinazolinone NH), a hydrogen bond acceptor count of 5 (carbonyl oxygens, quinazolinone carbonyl, and hydroxyl oxygen), and an XLogP3 value of 0.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration [3]. The bipiperidine core contributes significant conformational flexibility, allowing the molecule to adopt multiple low-energy states that may facilitate interactions with biological targets.
The design of 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide emerges from a rich legacy of quinazolinone-based drug discovery. Quinazolinone alkaloids have been investigated since the mid-20th century for their diverse pharmacological profiles, particularly as kinase inhibitors and antimicrobial agents [10]. The structural evolution toward hybrid molecules gained momentum with the recognition that combining privileged scaffolds could enhance target specificity and overcome limitations of single-heterocycle compounds. This compound specifically embodies the strategic conjugation of a bipiperidine carboxamide – historically utilized as a spatial extension module in neuropharmacological agents – with a 4-hydroxyquinazoline system known for its aryl hydrocarbon receptor (AhR) antagonism [2].
The historical significance of this structural framework is underscored by its relationship to utrophin modulators developed for Duchenne Muscular Dystrophy (DMD) treatment. Research published in Journal of Medicinal Chemistry (2024) demonstrated that quinoline/quinazoline-based small molecules acting as AhR antagonists could upregulate utrophin expression, compensating for dystrophin deficiency in DMD [2]. While not identical to the lead compound SG-02 (a potent utrophin upregulator with 2.7-fold activity at 800 nM), 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide shares the critical pharmacophoric elements: a quinazoline core for AhR engagement and a flexible basic side chain (here, the bipiperidine carboxamide) for cellular penetration and auxiliary interactions. This design paradigm represents a deliberate shift from earlier monocyclic utrophin modulators toward structurally sophisticated hybrids with enhanced potency and bioavailability profiles [2].
The strategic incorporation of both bipiperidine and quinazoline moieties confers multifaceted advantages for pharmacological targeting and pharmacokinetic optimization:
Bipiperidine Contribution: The 1,4'-bipiperidine framework serves as a conformationally constrained yet flexible spacer that extends the pharmacophore into deep binding pockets while maintaining favorable drug-like properties. Its presence enhances aqueous solubility through the carboxamide group's hydrogen-bonding capacity and provides a tertiary nitrogen for potential salt formation or protonation at physiological pH (pKa ~8-9), facilitating membrane permeation. Analogous bipiperidine carboxamides (e.g., [1,4'-Bipiperidine]-4'-carboxamide, CAS 39633-82-4) have been employed as intermediates in analgesics like piritramide, validating their metabolic stability and synthetic accessibility . The geminal substitution at the 4'-position with carboxamide and piperidinyl groups creates a three-dimensional structural anchor that restricts rotational freedom, potentially improving target selectivity compared to simpler alkylamines [7].
Quinazoline Contribution: The 4-hydroxyquinazolin-2-yl unit acts as a versatile bioisostere for purines and other planar heterocycles, enabling potent interactions with enzymes and receptors through hydrogen bonding, π-π stacking, and metal coordination. Position 2 (the methylene attachment point) and position 4 (the hydroxy/lactam group) are critically involved in target engagement, particularly for AhR antagonism as established in utrophin modulators [2] [10]. The hydroxy group enhances water solubility and serves as a hydrogen-bond donor/acceptor switch, while the nitrogen atoms participate in electrostatic interactions. Structure-activity relationship (SAR) studies consistently show that substitutions at the 2-position of 4(3H)-quinazolinones with heteroarylalkyl groups (as in this conjugate) significantly augment bioactivity compared to unsubstituted derivatives, likely due to increased steric complementarity with hydrophobic binding clefts [10].
Table 2: Molecular Properties and Role of Key Substituents
Structural Feature | Molecular Properties | Pharmacological Role |
---|---|---|
Bipiperidine Carboxamide | H-bond donor/acceptor (NH₂, C=O); Aliphatic N basic center | Enhances solubility; Provides 3D bulk for target engagement; Facilitates cell penetration |
Piperidine-Piperidine Linkage | Flexible C-N bond (rotatable) | Adjusts spatial orientation of pharmacophores |
Hydroxyquinazolinyl Moiety | Tautomerizable lactam; Planar conjugated system | AhR antagonism; DNA intercalation potential; Metal chelation |
Methylene Linker (-CH₂-) | Electronically neutral spacer | Decouples quinazoline and bipiperidine electronic systems; Adds flexibility |
The synergistic combination of these moieties creates a balanced polypharmacology profile: the bipiperidine carboxamide promotes cellular uptake and bioavailability, while the hydroxyquinazoline enables specific protein interactions. This is exemplified by SG-02, a closely related quinazoline-bipiperidine conjugate exhibiting nanomolar AhR binding affinity (Kd = 41.68 nM) and significant utrophin upregulation in patient-derived cells [2]. The structural analogy supports the potential of 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide as a multitarget ligand for neuromuscular disorders and possibly oncology targets, leveraging the established role of quinazolines in kinase inhibition and the bipiperidine's capacity for CNS penetration. Furthermore, the molecule's physicochemical parameters (MW <500, HBD <3, TPSA ~80 Ų) align with Lipinski's and Veber's rules for oral drug candidates, underscoring its rational design within modern medicinal chemistry paradigms [3] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3